Bromoacetic acid

Catalog No.
S522094
CAS No.
79-08-3
M.F
C2H3BrO2
M. Wt
138.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromoacetic acid

CAS Number

79-08-3

Product Name

Bromoacetic acid

IUPAC Name

2-bromoacetic acid

Molecular Formula

C2H3BrO2

Molecular Weight

138.95 g/mol

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)

InChI Key

KDPAWGWELVVRCH-UHFFFAOYSA-N

SMILES

C(C(=O)O)Br

solubility

In water, 6.36X10+5 mg/L at 25 °C
Miscible with water
Miscible with ethanol, ether; soluble in acetone, benzene; slightly soluble in chloroform
Soluble in methanol

Synonyms

Bromoacetic acid; Bromoethanoic acid; Bromoacetate ion; Acide bromacetique; Kyselina bromoctova;

Canonical SMILES

C(C(=O)O)Br

The exact mass of the compound Bromoacetic acid is 137.93 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1750000 mg/l (at 25 °c)12.60 min water, 6.36x10+5 mg/l at 25 °cmiscible with watermiscible with ethanol, ether; soluble in acetone, benzene; slightly soluble in chloroformsoluble in methanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Halogenated fatty acids [FA0109]. However, this does not mean our product can be used or applied in the same or a similar way.

Bromoacetic acid (CAS 79-08-3) is a highly reactive, bifunctional building block characterized by a carboxylic acid and an alpha-bromine atom. In industrial and laboratory procurement, it is primarily valued as a potent alkylating agent and a versatile precursor for carboxymethylation. Positioned chemically between the highly stable but less reactive chloroacetic acid and the highly reactive but light-sensitive iodoacetic acid, bromoacetic acid offers a highly effective balance of SN2 kinetic efficiency, shelf stability, and cost. It is a critical raw material in the synthesis of pharmaceuticals, agrochemicals, peptoids, and specialized functional materials, where rapid displacement of the halide by nucleophiles—such as amines, thiols, and alcohols—is required to achieve high yields and minimize harsh reaction conditions [1].

Substituting bromoacetic acid with its closest analogs, chloroacetic acid or iodoacetic acid, fundamentally alters reaction kinetics, impurity profiles, and process economics. Chloroacetic acid possesses a chloride leaving group that is approximately 40 times less reactive than bromide in typical SN2 displacements, often necessitating elevated temperatures, extended reaction times, or the addition of iodide catalysts, which can degrade sensitive substrates [1]. Conversely, while iodoacetic acid offers even faster kinetics, it is significantly more expensive, highly light-sensitive, and prone to generating iodine-mediated side reactions, such as unwanted telomerization or oxidation during photochemical processes [2]. Consequently, generic substitution compromises either process throughput (with chlorine) or material stability and budget (with iodine).

Accelerated Aryl Thiol Quenching Kinetics in Protein Synthesis

In one-pot chemical protein synthesis involving ligation-desulfurization, bromoacetic acid demonstrates highly accelerated reaction kinetics for aryl thiol quenching compared to chloroacetic acid. At pH 5.0, bromoacetic acid achieves quantitative alkylation of 4-mercaptophenylacetic acid (MPAA) in just 15 minutes. Under identical conditions, chloroacetic acid requires approximately 15 hours to reach completion [1]. This rapid quenching is critical for preventing side reactions and maintaining a stable pH during complex peptide ligations.

Evidence DimensionAryl thiol alkylation completion time
Target Compound Data~15 minutes for quantitative quenching
Comparator Or BaselineChloroacetic acid (~15 hours)
Quantified Difference60-fold acceleration in reaction time
Conditions20 mM MPAA, 25 mM haloacetic acid, pH 5.0, 6 M Gu·HCl buffer

Procuring bromoacetic acid drastically reduces cycle times in peptide synthesis workflows, enabling rapid one-pot transitions without intermediate purification.

High Leaving Group Reactivity for Peptoid Submonomer Synthesis

For standard solid-phase submonomer peptoid synthesis, bromoacetic acid is the standard acylating agent due to its exceptional reactivity. The relative reaction rate of the bromide leaving group is approximately 40 times greater than that of the chloride leaving group found in chloroacetic acid [1]. This high reactivity ensures rapid and complete acylation of N-terminal secondary amines—a step that is roughly 1000 times faster than unwanted alkylation in standard sequences—thereby preventing deletion sequences and maximizing overall yield in long peptoid chains.

Evidence DimensionRelative leaving group reaction rate
Target Compound DataBaseline high reactivity (40x faster)
Comparator Or BaselineChloroacetic acid (1/40th the reaction rate)
Quantified Difference40-fold higher relative reaction rate
ConditionsSolid-phase submonomer synthesis (acylation step)

Selecting bromoacetic acid ensures complete monomer coupling in automated solid-phase synthesis, directly preventing costly sequence deletions and low final yields.

Enhanced Yields as an Additive in Manganese-Catalyzed C-H Hydroxylation

When utilized as an acidic additive in nonheme manganese-catalyzed aliphatic C-H hydroxylation, bromoacetic acid significantly outperforms other substituted acetic acids, including chloroacetic acid and cyanoacetic acid. The specific acidity and structural properties of bromoacetic acid maximize the turnover number of the Mn(BPMCN) catalyst, yielding up to 80% of the hydroxylated product while allowing the terminal oxidant (H2O2) to be reduced to just 1.5 equivalents [1].

Evidence DimensionProduct yield in alkane hydroxylation
Target Compound Data80% yield
Comparator Or BaselineChloroacetic acid and cyanoacetic acid (suboptimal yields <80%)
Quantified DifferenceHighest product yield among tested substituted acetic acids
Conditions0.1–1.0 mol % Mn(BPMCN) catalyst, 1.5 equiv H2O2, 3.0 equiv additive, room temperature

Using bromoacetic acid as an additive maximizes catalytic efficiency and minimizes the required equivalents of harsh oxidants, improving process safety and economics.

Controlled Product Profiles in Photochemical Carboxymethylation

In the photochemical carboxymethylation of olefins, bromoacetic acid provides a distinct and highly controlled reaction pathway compared to iodoacetic acid. Photolysis of iodoacetic acid generates iodine atoms that abstract hydrogen, leading to unsaturated alkenylacetic acids and telomer side products. In contrast, the bromine generated from bromoacetic acid adds directly to the unsaturated bond of the excess olefin, selectively yielding saturated alkylacetic acids without the telomerization side reactions common to the iodo-analog [1].

Evidence DimensionPhotochemical reaction product profile
Target Compound DataYields saturated alkylacetic acids (no telomers)
Comparator Or BaselineIodoacetic acid (yields unsaturated alkenylacetic acids and telomers)
Quantified DifferenceComplete shift in product saturation profile and side-product elimination
ConditionsPhotolysis in excess olefin (e.g., hex-1-ene or cyclohexene) under nitrogen

This specific reactivity profile allows manufacturers to cleanly synthesize saturated alkylacetic acids without the complex purification steps required to remove telomers.

High-Throughput Solid-Phase Peptoid Synthesis

Due to its 40-fold faster leaving group reactivity compared to chloroacetic acid, bromoacetic acid is the standard, indispensable reagent for the acylation step in submonomer peptoid synthesis. It ensures complete conversion and prevents sequence deletions in automated, high-throughput workflows where rapid cycle times are essential [1].

One-Pot Chemical Protein Ligation

Bromoacetic acid is heavily favored over chloroacetic acid for the rapid quenching of aryl thiol catalysts (like MPAA) in one-pot ligation-desulfurization protocols. Its ability to achieve quantitative quenching in minutes rather than hours allows for seamless transition to subsequent desulfurization steps without intermediate purification [2].

Catalytic Additive for Advanced Oxidation Processes

In nonheme metal-catalyzed C-H functionalization, bromoacetic acid acts as a superior acidic additive. Its specific pKa and structural profile enhance catalyst turnover and product yield compared to other haloacetic acids, making it highly valuable for the late-stage hydroxylation of complex aliphatic intermediates in pharmaceutical development [3].

Selective Photochemical Carboxymethylation

For the synthesis of saturated alkylacetic acids via radical pathways, bromoacetic acid is chosen over iodoacetic acid to avoid iodine-mediated hydrogen abstraction and telomerization. This makes it a cleaner, more predictable reagent for scaling up photochemical olefin functionalization[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Bromoacetic acid appears as colorless crystals. Melting point 51 °C. Density 1.93 g / cm3. Corrosive to metals and tissue. Poisonous by ingestion. Used to cause drop of citrus fruit in harvesting.
Aqueous solution.
Hygroscopic solid; [Merck Index] Colorless deliquescent solid; [CAMEO] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS]

Color/Form

Hexagonal or rhomboidal hygroscopic crystals
Colorless, deliquescent crystals

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

137.93164 g/mol

Monoisotopic Mass

137.93164 g/mol

Boiling Point

208 °C

Flash Point

113 °C (235 °F) - closed cup

Heavy Atom Count

5

Density

Density: 1.9335 at 50 °C

LogP

0.41
0.41 (LogP)
log Kow = 0.41

Decomposition

When heated to decomposition it emits toxic fumes of /bromide/.

Appearance

Solid powder

Melting Point

50 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2B3HS32431

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Use and Manufacturing

IDENTIFICATION: Bromoacetic acid, also called monobromoacetic acid, is a colorless crystal. It is a member of a class of chemicals known as haloacetic acids. It can absorb moisture from the air to form a liquid. Bromoacetic acid mixes easily with water. USE: Bromoacetic acid is formed during disinfection of drinking water by chlorine. These chemicals are known as disinfection by-products or DBP. It is also used to make other chemicals. In the past it was used to cause fruit to easily be harvested from trees. EXPOSURE: Workers who use bromoacetic acid may breathe in mists or have direct skin contact. The general population may be exposed by consumption of drinking water or foods made or rinsed with chlorinated water, or when swimming in pools treated with chlorine bleach as a disinfectant. If bromoacetic acid is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It will not be broken down by microorganisms unless under certain conditions and is not expected to build up in fish. RISK: Severe burns where reported following one incident of direct skin exposure to bromoacetic acid. Severe damage to the upper respiratory tract and eyes may result from direct exposure to vapors, which may lead to fluid accumulation in the lungs. Headache, nausea, and vomiting may also occur. Additional data on the potential for exposure to bromoacetic acid alone to cause toxic effects in humans are not available. However, a limited number of studies evaluated potential toxic effects in humans exposed to DBP mixtures (including bromoacetic acid). In these studies, no associations were observed between residential total DBP exposure and sperm parameters in men or kidney cancer in woman. Allergic skin reactions occurred in laboratory animals following repeated skin exposure to bromoacetic acid. Central nervous system effects, movement disorders, and damage to the liver, kidney, lung and skeletal muscle were observed following exposure to high oral doses that caused some animals to die. Birth defects and decreased fetal growth were observed in laboratory animals exposed to bromoacetic acid during pregnancy at high oral doses that caused toxicity in the mothers. No evidence of infertility or abortion was observed in laboratory animals given moderate levels bromoacetic acid in drinking water before mating and throughout pregnancy. No evidence of sperm damage or reproductive organ damage was observed in male laboratory animals exposed to low-to-moderate moderate oral dose of bromoacetic acid. Data on the potential for bromoacetic acid to cause cancer in laboratory animals were not available. The potential for bromoacetic acid alone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. The U.S. National Toxicology Program determined that data are inadequate to assess the potential for haloacetic acids to cause cancer as a class. (SRC)

Vapor Pressure

0.11 [mmHg]
0.119 mm Hg at 25 °C

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

79-08-3

Metabolism Metabolites

... The metabolism of bromoacetaldehyde and bromoacetic acid has been investigated; N-acetyl-S-(carboxymethyl)cysteine had been shown to be a common urinary metabolite. An oxidative metabolic pathway is proposed for 2-bromoethanol, via bromoacetaldehyde and bromoacetic acid, to N-acetyl-S-(carboxymethyl)cysteine.

Wikipedia

Bromoacetic_acid

Use Classification

Hazard Classes and Categories -> Corrosives

Methods of Manufacturing

Bromoacetic acid can be prepared by the bromination of acetic acid in the presence of acetic anhydride and a trace of pyridine, by the Hell-Volhard-Zelinsky bromination catalyzed by phosphorus, and by direct bromination of acetic acid at high temperatures or with hydrogen chloride as catalyst. Other methods of preparation include treatment of chloroacetic acid with hydrobromic acid at elevated temperatures, oxidation of ethylene bromide with fuming nitric acid, hydrolysis of dibromovinyl ether, and air oxidation of bromoacetylene in ethanol.
By heating acetic acid and bromine.
Bromoacetic acid /is/ ... usually prepared by the well-known Hell-Volhard-Zelinski reaction in which the alpha-hydrogens of the carboxylic acid are replaced by bromine. A catalyst, such as a phosphorus trihalide, is necessary to convert the acid to the acid halide, the actual reaction intermediate. If the acid chloride or bromide is available as a starting material, no catalyst is needed and only one equivalent of bromine is required versus the two equivalents necessary when the carboxylic acid is the starting material. The resulting bromoacetyl halide can either be hydrolyzed or esterified to produce bromoacetic acid or its esters.

General Manufacturing Information

Acetic acid, 2-bromo-: ACTIVE
Haloacetic acids (five) (HAA5) mean the sum of the concentrations in milligrams per liter of the haloacetic acid compounds (monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid), rounded to two significant figures after addition. /Haloacetic Acids (five) (HAA5)/
Haloacetic acids ... are chemical byproducts of chlorination and chloramination of drinking water. /Haloacetates/

Analytic Laboratory Methods

Method: EPA-NERL 552.1; Procedure: ion-exchange liquid-solid extraction and gas chromatography with an electron capture detector; Analyte: bromoacetic acid; Matrix: drinking water, ground water, raw source water, and water at any intermediate treatment stage; Detection Limit: 0.24 ug/L.
Method: EPA-OGWDW/TSC 552.2; Procedure: liquid-liquid extraction, derivitization and gas chromatography with electron capture detection; Analyte: bromoacetic acid; Matrix: drinking water, ground water, raw source water, and water at any intermediate treatment stage; Detection Limit: 0.204 ug/L.
Method: EPA-OGWDW/TSC 552.3rev1.0; Procedure: liquid-liquid microextraction, derivitization, and gas chromatography with electron capture detection; Analyte: bromoacetic acid; Matrix: drinking water; Detection Limit: 0.13 ug/L.
Method: Standard Methods 6251B; Procedure: micro liquid-liquid extraction gas chromatography with electron capture detector; Analyte: bromoacetic acid; Matrix: water; Detection Limit: 0.08 ug/L.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Air sensitive. Light sensitive. Handle and store under inert gas.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Gordon AR, Richardson TL, Pinckney JL. Ecotoxicology of bromoacetic acid on estuarine phytoplankton. Environ Pollut. 2015 Nov;206:369-75. doi: 10.1016/j.envpol.2015.07.014. Epub 2015 Aug 3. PubMed PMID: 26247379.
2: Chen QX, Chen SL, Zhou HM. Kinetics of inhibition of Penaeus penicillatus acid phosphatase by bromoacetic acid. Biochem Mol Biol Int. 1998 Oct;46(2):215-23. PubMed PMID: 9801789.
3: Muellner MG, Attene-Ramos MS, Hudson ME, Wagner ED, Plewa MJ. Human cell toxicogenomic analysis of bromoacetic acid: a regulated drinking water disinfection by-product. Environ Mol Mutagen. 2010 Apr;51(3):205-14. doi: 10.1002/em.20530. PubMed PMID: 19753638.
4: Chen QX, Zhang Z, Zhou XW, Zhuang ZL. Kinetics of inhibition of beta-glucosidase from Ampullarium crossean by bromoacetic acid. Int J Biochem Cell Biol. 2000 Jul;32(7):717-23. PubMed PMID: 10856702.
5: Procházka E, Escher BI, Plewa MJ, Leusch FD. In Vitro Cytotoxicity and Adaptive Stress Responses to Selected Haloacetic Acid and Halobenzoquinone Water Disinfection Byproducts. Chem Res Toxicol. 2015 Oct 19;28(10):2059-68. doi: 10.1021/acs.chemrestox.5b00283. Epub 2015 Sep 18. PubMed PMID: 26327680.
6: Pals J, Attene-Ramos MS, Xia M, Wagner ED, Plewa MJ. Human cell toxicogenomic analysis linking reactive oxygen species to the toxicity of monohaloacetic acid drinking water disinfection byproducts. Environ Sci Technol. 2013;47(21):12514-23. doi: 10.1021/es403171b. Epub 2013 Oct 10. PubMed PMID: 24050308; PubMed Central PMCID: PMC4014314.
7: BOCCACCI M, QUINTILIANI M. [Fate of bromoacetic acid-2-C14 in the mouse]. Rend Ist Sup Sanit. 1959;22:1044-58. Italian. PubMed PMID: 13801823.
8: BETTINI S, BOCCACCI M, ROSSI C. [Fate of bromoacetic acid labeled with radiocarbon after inoculation into Periplaneta americana]. Rend Ist Sup Sanit. 1955;18(9):817-25. French, Italian. PubMed PMID: 13310850.
9: Jeong CH, Gao L, Dettro T, Wagner ED, Ricke WA, Plewa MJ, Flaws JA. Monohaloacetic acid drinking water disinfection by-products inhibit follicle growth and steroidogenesis in mouse ovarian antral follicles in vitro. Reprod Toxicol. 2016 Jul;62:71-6. doi: 10.1016/j.reprotox.2016.04.028. Epub 2016 May 2. PubMed PMID: 27151372; PubMed Central PMCID: PMC4905796.
10: MØLLER KO. [Bromoacetic acid, an injurious food additive, with general considerations on food additives and hazards connected with their use]. Ugeskr Laeger. 1953 Nov 12;115(46):1683-88. Undetermined Language. PubMed PMID: 13136535.
11: Dad A, Jeong CH, Pals JA, Wagner ED, Plewa MJ. Pyruvate remediation of cell stress and genotoxicity induced by haloacetic acid drinking water disinfection by-products. Environ Mol Mutagen. 2013 Oct;54(8):629-37. doi: 10.1002/em.21795. Epub 2013 Jul 26. PubMed PMID: 23893730; PubMed Central PMCID: PMC4014312.
12: SHIRK HG, GERTLER SI. The influence of chemical structure on fungal activity. V. The effect of bromoacetic acid esters. Arch Biochem Biophys. 1958 May;75(1):31-9. PubMed PMID: 13534684.
13: Hung SH, Her GR. A convenient and sensitive method for haloacetic acid analysis in tap water by on-line field-amplified sample-stacking CE-ESI-MS. J Sep Sci. 2013 Nov;36(21-22):3635-43. doi: 10.1002/jssc.201300649. Epub 2013 Oct 20. PubMed PMID: 24019225.
14: Horisaki T, Yoshida E, Sumiya K, Takemura T, Yamane H, Nojiri H. Isolation and characterization of monochloroacetic acid-degrading bacteria. J Gen Appl Microbiol. 2011;57(5):277-84. PubMed PMID: 22139456.
15: Shah AD, Liu ZQ, Salhi E, Höfer T, von Gunten U. Peracetic acid oxidation of saline waters in the absence and presence of H ₂O ₂: secondary oxidant and disinfection byproduct formation. Environ Sci Technol. 2015 Feb 3;49(3):1698-705. doi: 10.1021/es503920n. Epub 2015 Jan 22. PubMed PMID: 25611970.
16: Bahrami Z, Badiei A, Atyabi F, Darabi HR, Mehravi B. Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Mater Sci Eng C Mater Biol Appl. 2015 Apr;49:66-74. doi: 10.1016/j.msec.2014.12.069. Epub 2014 Dec 19. PubMed PMID: 25686928.
17: Martinez RA, Glass DR, Ortiz EG, Alvarez MA, Juarez E, Lodwig SN, Unkefer CJ. Large-scale preparation of (13) C-labeled 2-(phenylthio)acetic acid and the corresponding labeled sulfoxides and sulfones. J Labelled Comp Radiopharm. 2013 Feb;56(2):31-5. doi: 10.1002/jlcr.2991. Epub 2013 Jan 16. PubMed PMID: 24285279.
18: Linder RE, Klinefelter GR, Strader LF, Suarez JD, Dyer CJ. Acute spermatogenic effects of bromoacetic acids. Fundam Appl Toxicol. 1994 Apr;22(3):422-30. PubMed PMID: 8050637.
19: Escobar-Hoyos LF, Hoyos-Giraldo LS, Londoño-Velasco E, Reyes-Carvajal I, Saavedra-Trujillo D, Carvajal-Varona S, Sánchez-Gómez A, Wagner ED, Plewa MJ. Genotoxic and clastogenic effects of monohaloacetic acid drinking water disinfection by-products in primary human lymphocytes. Water Res. 2013 Jun 15;47(10):3282-90. doi: 10.1016/j.watres.2013.02.052. Epub 2013 Mar 13. PubMed PMID: 23602619.
20: Demirci S, Demirbas A, Ulker S, Alpay-Karaoglu S, Demirbas N. Synthesis of some heterofunctionalized penicillanic acid derivatives and investigation of their biological activities. Arch Pharm (Weinheim). 2014 Mar;347(3):200-20. doi: 10.1002/ardp.201300280. Epub 2013 Dec 2. PubMed PMID: 24293403.

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